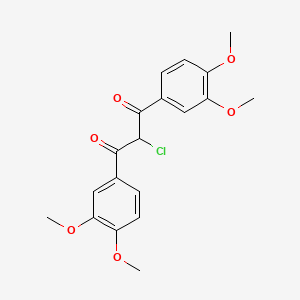
2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione is a chemical compound with the molecular formula C19H19ClO6 and a molecular weight of 378.8 g/mol. This compound is known for its unique structure, which includes two methoxyphenyl groups and a chlorine atom attached to a propane-1,3-dione backbone. It is primarily used as a research chemical and a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione: Similar in structure but with methyl groups instead of methoxy groups.
1,3-Bis(4-methoxyphenyl)-1,3-propanedione: A diketone with methoxy groups but lacking the chlorine atom.
1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol: Contains similar methoxyphenyl groups but with a different functional group arrangement.
Uniqueness
2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione is unique due to the presence of both methoxy groups and a chlorine atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
832737-96-9 |
|---|---|
Molecular Formula |
C19H19ClO6 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C19H19ClO6/c1-23-13-7-5-11(9-15(13)25-3)18(21)17(20)19(22)12-6-8-14(24-2)16(10-12)26-4/h5-10,17H,1-4H3 |
InChI Key |
UTBCOLJEEYXSQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(C(=O)C2=CC(=C(C=C2)OC)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B4638193.png)
![METHYL 3-CHLORO-6-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE](/img/structure/B4638194.png)
![N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4638195.png)
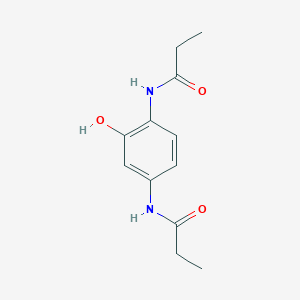
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-phenylethyl)glycinamide](/img/structure/B4638204.png)
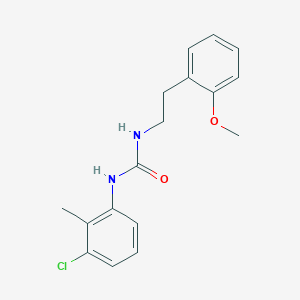
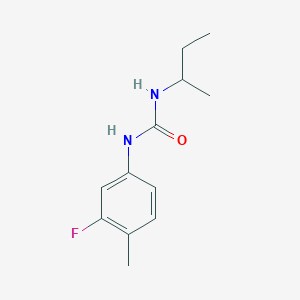
![N-[(2-carbamoylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B4638223.png)
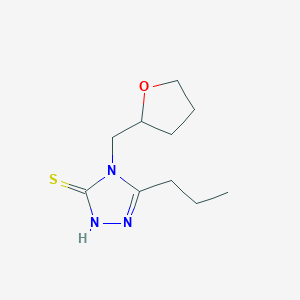
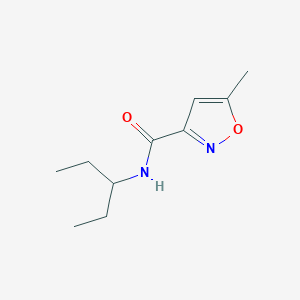
![N-(3-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4638250.png)
![3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B4638251.png)
![5-tert-butyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B4638252.png)
![1-methyl-N-{6-methyl-3-[(3-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B4638264.png)
